molecular formula C15H13FO B15331723 5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one

5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one

Cat. No.: B15331723
M. Wt: 228.26 g/mol
InChI Key: REGMXXDPNUJTQU-UHFFFAOYSA-N
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Description

5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is a fluorinated organic compound with a unique structure that includes a cycloheptane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one typically involves the fluorination of a precursor compound followed by cyclization. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the molecule. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require catalysts such as silver nitrate or copper(II) triflate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid: Another fluorinated compound with a similar cycloheptane ring structure.

    3-(4-Fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: A compound with a fluorophenyl group and a fused ring system.

Uniqueness

5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is unique due to its specific ring fusion and fluorine substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

5-fluoro-8,9,10,11-tetrahydrocyclohepta[a]naphthalen-7-one

InChI

InChI=1S/C15H13FO/c16-14-9-13-11(6-3-4-8-15(13)17)10-5-1-2-7-12(10)14/h1-2,5,7,9H,3-4,6,8H2

InChI Key

REGMXXDPNUJTQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C3=CC=CC=C3C(=C2)F

Origin of Product

United States

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